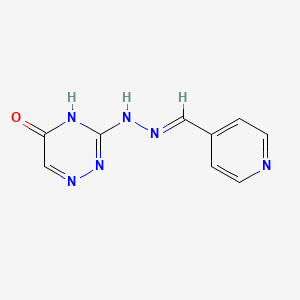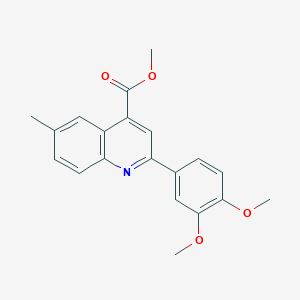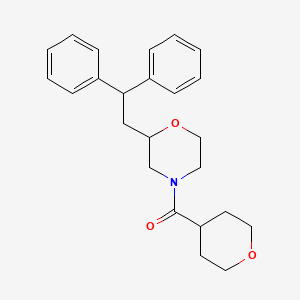
isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as INH, is a chemical compound that has been extensively studied for its potential applications in scientific research. INH is a hydrazone derivative of isonicotinic acid, and it is a yellow crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a diagnostic tool for various diseases, including tuberculosis and cancer.
Mécanisme D'action
The mechanism of action of isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is thought to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of enzymes such as catalase-peroxidase and enoyl-acyl carrier protein reductase, which are involved in the biosynthesis of mycolic acids and fatty acids, respectively. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. This compound has also been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. This compound is also stable under a wide range of conditions and can be easily stored for extended periods. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the identification of new biological targets for this compound and the elucidation of its mechanism of action. Additionally, there is a need for further studies on the toxicity and safety of this compound, particularly in the context of its potential use as a diagnostic tool or therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves the reaction of isonicotinic acid hydrazide with isonicotinaldehyde. The reaction is carried out in the presence of a catalyst such as acetic anhydride or sulfuric acid. The resulting product is then purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by spectroscopic techniques such as IR and NMR.
Propriétés
IUPAC Name |
3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c16-8-6-12-15-9(13-8)14-11-5-7-1-3-10-4-2-7/h1-6H,(H2,13,14,15,16)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXOMHUTHSZLY-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6102260.png)
![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)
![N-benzyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6102273.png)
![3-[2-(4-chlorophenyl)ethyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one](/img/structure/B6102281.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B6102287.png)

![6',7'-dimethoxy-2'-(2-propyn-1-yl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6102312.png)
![2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol](/img/structure/B6102315.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B6102325.png)